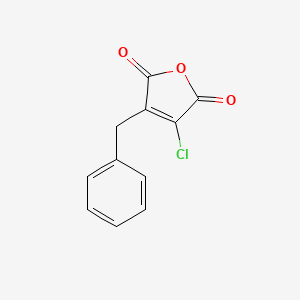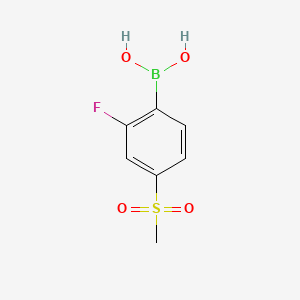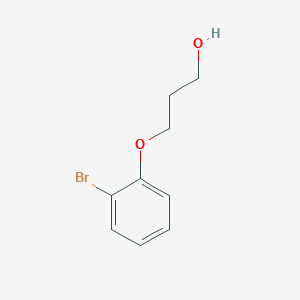
3-(2-Bromophenoxy)propan-1-ol
Vue d'ensemble
Description
“3-(2-Bromophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H11BrO2 . It is used in scientific research and has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenoxy)propan-1-ol” consists of a bromophenoxy group attached to the third carbon of a propan-1-ol molecule . The exact structure can be represented by the InChI code provided .Applications De Recherche Scientifique
-
Chemical Engineering
- Application : A novel chemical looping approach for propan-1-ol production from propylene was investigated .
- Method : Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support, and characterised using X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS). Experiments were carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products, with oxygen provided via reduction of the catalyst support, SrFeO 3−δ .
- Results : Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol, albeit at low propylene conversion (∼0.5–1.5%) .
-
Industrial Applications
- Application : Propan-1-ol is used by consumers in articles and by professional workers (widespread uses), in formulation or re-packing, at industrial sites and in manufacturing .
- Method : Consumer use includes lubricants and greases, coating products, anti-freeze products, perfumes and fragrances, finger paints, adhesives and sealants, non-metal-surface treatment products, leather treatment products, polishes and waxes, washing and cleaning products, cosmetics and personal care products .
- Results : Propan-1-ol is manufactured and/or imported in the European Economic Area in 10.000–100.000 t per year .
-
Catalytic Transfer Hydrogenolysis
- Application : The selective conversion of glycerol to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites (RuMOR, RhMOR, and PdMOR) as heterogeneous catalysts via catalytic transfer hydrogenolysis (CTH) using propan-2-ol as the solvent, hydrogen supplier, and reactive coupling reagent with glycerol .
- Method : This method involves the use of noble metal ion-exchanged mordenite zeolites as catalysts .
- Results : The results of this application were not specified in the source .
-
Chemical Synthesis
- Application : “3-(2-Bromophenoxy)propan-1-ol” is a chemical compound that can be used in the synthesis of various other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
-
Pharmaceutical Research
- Application : Compounds similar to “3-(2-Bromophenoxy)propan-1-ol”, such as “3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol”, could potentially be used in pharmaceutical research .
- Method : The methods of application would depend on the specific research context .
- Results : The results or outcomes obtained would depend on the specific research context .
-
Material Science
- Application : Other similar compounds, such as “3-(4-Bromophenoxy)propan-1-ol”, could potentially be used in material science research .
- Method : The methods of application would depend on the specific research context .
- Results : The results or outcomes obtained would depend on the specific research context .
-
Chemical Synthesis
- Application : “3-(2-Bromophenoxy)propan-1-ol” is a chemical compound that can be used in the synthesis of various other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
-
Pharmaceutical Research
- Application : Compounds similar to “3-(2-Bromophenoxy)propan-1-ol”, such as “3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol”, could potentially be used in pharmaceutical research .
- Method : The methods of application would depend on the specific research context .
- Results : The results or outcomes obtained would depend on the specific research context .
-
Material Science
- Application : Other similar compounds, such as “3-(4-Bromophenoxy)propan-1-ol”, could potentially be used in material science research .
- Method : The methods of application would depend on the specific research context .
- Results : The results or outcomes obtained would depend on the specific research context .
Propriétés
IUPAC Name |
3-(2-bromophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPDWUFXIQUZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



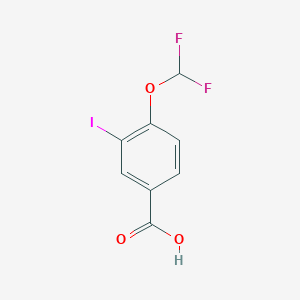
![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)
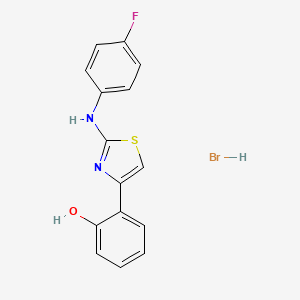

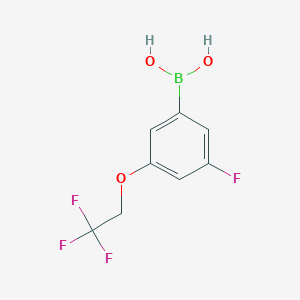
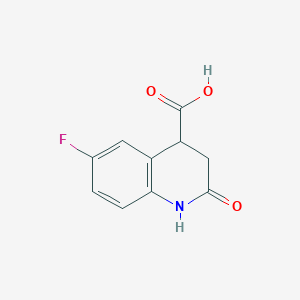
methanone hydrochloride](/img/structure/B1437259.png)
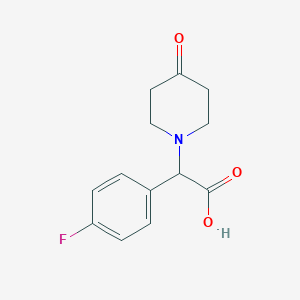
![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)
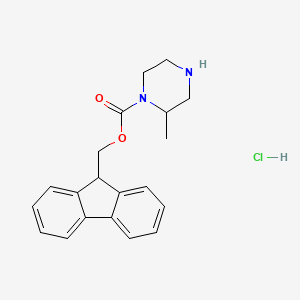
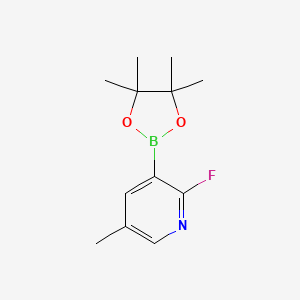
![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
